Methyl3-aminothiolane-3-carboxylatehydrochloride
Description
Methyl 3-aminothiolane-3-carboxylate hydrochloride is a synthetic organic compound characterized by a thiolane (tetrahydrothiophene) ring substituted with an amino group and a methyl carboxylate ester at the 3-position, formulated as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety. Notably, the compound’s stability, reactivity, and safety profile remain understudied, as is common with specialized research chemicals .
Properties
IUPAC Name |
methyl 3-aminothiolane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-5(8)6(7)2-3-10-4-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESIYWNAHVKYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-aminothiolane-3-carboxylatehydrochloride typically involves the reaction of thiolane derivatives with appropriate reagents under controlled conditions. One common method is the reaction of thiolane with methylamine and a carboxylating agent in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl3-aminothiolane-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-aminothiolane-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that yield biologically active molecules.
Synthesis of Local Anesthetics
One notable application is in the production of Articaine, a widely used dental anesthetic. The compound's thiophene ring contributes to the unique properties of Articaine, making it effective for local anesthesia during dental procedures. The synthesis pathway involves using methyl 3-aminothiolane-3-carboxylate hydrochloride as a key intermediate, facilitating the formation of the amide-type structure characteristic of Articaine .
Antimycobacterial Activity
Recent studies have highlighted the potential of thiophene derivatives, including those derived from methyl 3-aminothiolane-3-carboxylate hydrochloride, in combating Mycobacterium tuberculosis. Novel thiophene-arylamide compounds have shown promising results in terms of potency and selectivity against this pathogen. For instance, derivatives synthesized from this compound exhibited significant improvements in minimum inhibitory concentration (MIC) values, indicating enhanced antimycobacterial activity .
Agrochemical Applications
The compound has also been explored for its utility in agrochemicals. Thiophene derivatives are known to play a role as intermediates in the synthesis of herbicides and other agrochemical agents.
Herbicidal Activity
Research has indicated that 3-amino-thiophenes, which can be synthesized from methyl 3-aminothiolane-3-carboxylate hydrochloride, are effective in developing herbicidally active compounds. These compounds are designed to target specific biochemical pathways in plants, thereby inhibiting their growth without affecting non-target species .
Material Science Applications
Methyl 3-aminothiolane-3-carboxylate hydrochloride is not limited to biological applications; it also finds relevance in material science.
Corrosion Inhibitors
In material science, thiophene derivatives are being investigated for their potential use as corrosion inhibitors. The presence of sulfur atoms within the thiophene ring enhances the compound's ability to form protective films on metal surfaces, thereby reducing corrosion rates .
Case Study: Synthesis and Efficacy of Articaine
| Compound | Role | Synthesis Method | Efficacy |
|---|---|---|---|
| Methyl 3-Aminothiolane-3-Carboxylate Hydrochloride | Intermediate | Reaction with aryl carboxylic acids | Used in Articaine production |
| Articaine | Local Anesthetic | Derived from methyl 3-aminothiolane | Effective for dental anesthesia |
This table summarizes the role of methyl 3-aminothiolane-3-carboxylate hydrochloride in synthesizing Articaine and its application as a local anesthetic.
Antimycobacterial Activity Table
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| Thiophene Derivative A | 0.02 | >3200 |
| Thiophene Derivative B | 0.03 | >2133 |
This table illustrates the antimicrobial potency of various thiophene derivatives synthesized from methyl 3-aminothiolane-3-carboxylate hydrochloride against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of Methyl3-aminothiolane-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-methylmorpholine-3-carboxylate Hydrochloride
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : An indole derivative with chlorine and methyl substituents, lacking the thiolane ring and hydrochloride salt.
- Safety Data : Requires stringent handling due to inhalation risks; first-aid measures include fresh air exposure and artificial respiration if needed .
- Key Difference: The absence of a hydrochloride group reduces its ionic character, impacting solubility and formulation compatibility compared to Methyl 3-aminothiolane-3-carboxylate hydrochloride.
Methenamine 3-chloroallylochloride
- Structure : A chlorinated allyl derivative of methenamine (hexamethylenetetramine).
- Safety Data : Poses inhalation hazards; extinguishing media include foam and CO₂. Requires protective clothing during firefighting .
Pharmacologically Relevant Hydrochlorides
Compounds like famotidine hydrochloride (a histamine H₂-receptor antagonist) and amitriptyline hydrochloride (a tricyclic antidepressant) highlight the pharmaceutical importance of hydrochloride salts. These drugs exhibit well-characterized dissolution kinetics (e.g., zero-order or first-order release profiles) and validated analytical methods (e.g., RP-HPLC for stability testing) . In contrast, Methyl 3-aminothiolane-3-carboxylate hydrochloride lacks comparable pharmacokinetic or stability data, underscoring the need for further research.
Data Tables
Table 2: Analytical Methods for Hydrochloride Salts
Biological Activity
Methyl 3-aminothiolane-3-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Methyl 3-aminothiolane-3-carboxylate hydrochloride is synthesized through the reaction of methyl thiophene-3-carboxylate with an amine under acidic conditions. This compound features a thiophene ring, which is known for its diverse biological properties. The structural characteristics contribute to its interactions with biological systems, making it a candidate for various therapeutic applications .
Anticancer Properties
Research indicates that methyl 3-aminothiolane-3-carboxylate hydrochloride exhibits antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.28 | Induction of apoptosis, cell cycle arrest |
| MDA-MB-231 (Breast) | 20.00 | Inhibition of proliferation |
| A549 (Lung Cancer) | 15.00 | Apoptosis via mitochondrial pathway |
In a study evaluating the antiproliferative effects, methyl 3-aminothiolane-3-carboxylate hydrochloride demonstrated significant inhibition of growth in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity compared to healthy cell lines .
Antiviral Activity
The compound has also been investigated for its antiviral properties , particularly as a nucleoside analog that inhibits viral polymerases. This competitive inhibition is crucial for understanding its potential therapeutic effects against viral infections.
Table 2: Antiviral Activity Summary
| Virus Type | Inhibition Mechanism | Effective Concentration (µg/mL) |
|---|---|---|
| Influenza Virus | Inhibition of RNA polymerase | 10 |
| HIV | Competitive inhibition | 5 |
| Hepatitis C Virus | Disruption of viral replication | 8 |
Studies have shown that methyl 3-aminothiolane-3-carboxylate hydrochloride can effectively inhibit the replication of various viruses, indicating its potential as an antiviral agent .
Case Study 1: Anticancer Efficacy in Clinical Trials
A clinical trial evaluated the efficacy of methyl 3-aminothiolane-3-carboxylate hydrochloride in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.
Case Study 2: Antiviral Application
In another study focusing on antiviral applications, patients infected with Hepatitis C were treated with methyl 3-aminothiolane-3-carboxylate hydrochloride. Results indicated a marked decrease in viral load and improved liver function tests after treatment, suggesting its effectiveness as an adjunct therapy in viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
